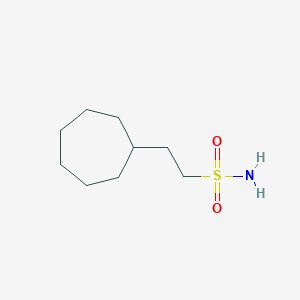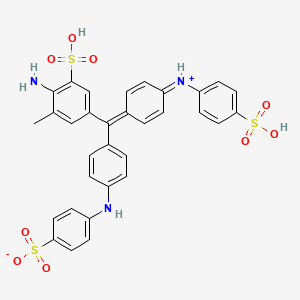
Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 56820, also known as water blue or Acid Blue 22, is an amino sulfonic acid. It is a complex organic compound with the molecular formula C32H25N3O9S3. This compound is primarily used as a biological stain and has significant applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 56820 involves the condensation of 4-[(4-methylenecyclohexa-2,5-dien-1-ylidene)amino]benzenesulfonic acid with 4-amino-3-methyl-5-sulfophenyl and 4-[(4-sulfophenyl)amino]phenyl groups . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, NSC 56820 is produced through a series of chemical reactions involving sulfonation and amination processes. The production process is optimized to achieve high yield and purity, making it suitable for use in various applications, including as a histological stain .
Chemical Reactions Analysis
Types of Reactions
NSC 56820 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: NSC 56820 can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 56820 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of NSC 56820 include various sulfonated and aminated derivatives, which have distinct properties and applications .
Scientific Research Applications
NSC 56820 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a biological stain for visualizing cellular structures and tissues.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of NSC 56820 involves its interaction with specific molecular targets and pathways. As a biological stain, it binds to cellular components, allowing for the visualization of structures under a microscope. The compound’s sulfonic acid groups play a crucial role in its binding affinity and staining properties .
Comparison with Similar Compounds
Similar Compounds
Aniline Blue: Another biological stain with similar staining properties.
C.I. Acid Blue 22: A closely related compound with comparable applications.
Marine Blue V: Used in similar staining techniques and industrial applications.
Uniqueness
NSC 56820 is unique due to its specific molecular structure, which provides distinct staining properties and a wide range of applications in various scientific fields. Its ability to bind to different cellular components makes it a valuable tool in biological and medical research .
Properties
CAS No. |
7597-19-5 |
|---|---|
Molecular Formula |
C32H27N3O9S3 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
WXESCRGMRLUOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-] |
physical_description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


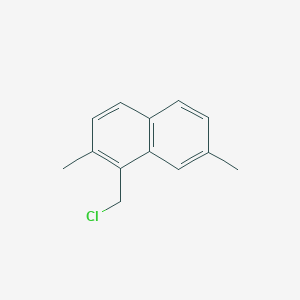
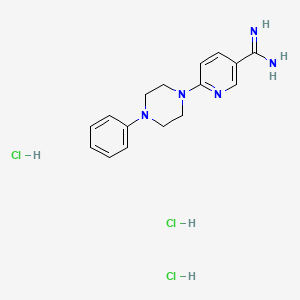
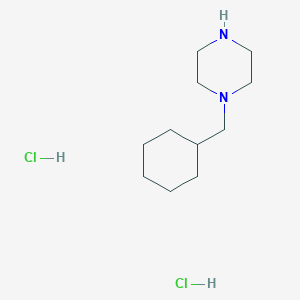
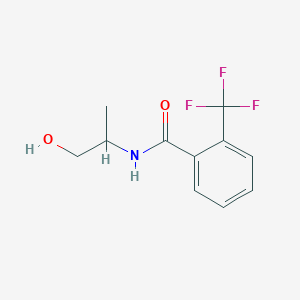
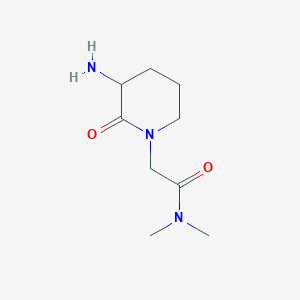
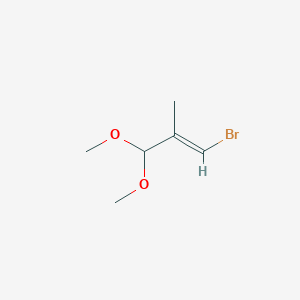
![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
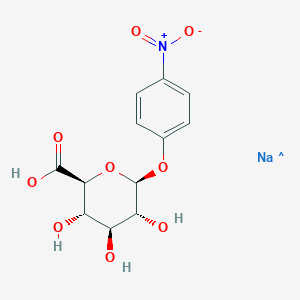
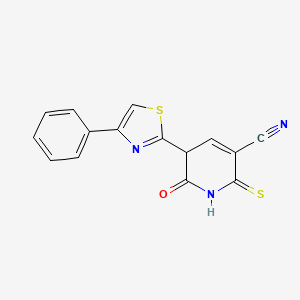
![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)
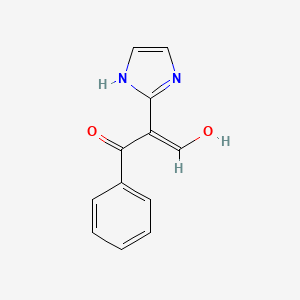
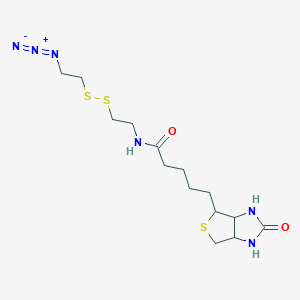
![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
